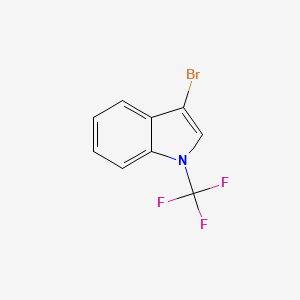

3-bromo-1-(trifluoromethyl)-1H-indole

説明

3-Bromo-1-(trifluoromethyl)-1H-indole is a halogenated indole derivative featuring a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 1 of the indole scaffold. The molecular formula is C₉H₅BrF₃N, with a molecular weight of 264.04 g/mol. The trifluoromethyl group imparts significant electronic effects, enhancing metabolic stability and lipophilicity, which are advantageous in pharmaceutical applications .

Key spectral characteristics (e.g., ¹H/¹³C NMR, HRMS) are inferred from structurally related compounds. For instance, the -CF₃ group typically appears as a singlet in ¹⁹F NMR, while the indole NH proton is expected near δ 8.0–9.0 ppm in ¹H NMR .

特性

分子式 |

C9H5BrF3N |

|---|---|

分子量 |

264.04 g/mol |

IUPAC名 |

3-bromo-1-(trifluoromethyl)indole |

InChI |

InChI=1S/C9H5BrF3N/c10-7-5-14(9(11,12)13)8-4-2-1-3-6(7)8/h1-5H |

InChIキー |

DLIQWJDVFHTATK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2C(F)(F)F)Br |

製品の起源 |

United States |

準備方法

Method A: Bromination Using Molecular Bromine (Br₂)

-

- Solvent: Dichloromethane (CH₂Cl₂)

- Reagent: Bromine (Br₂) (0.950 g, 5.94 mmol) in CH₂Cl₂ (1.5 mL)

- Temperature: Ambient (room temperature)

- Duration: Approximately 1 minute for dropwise addition, followed by stirring for additional time

Procedure:

Bromine solution is added dropwise to a solution of 2-(trifluoromethyl)-1H-indole (1.085 g, 5.86 mmol). The mixture is stirred briefly, then washed with saturated sodium sulfite solution to remove excess bromine, followed by water. The organic layer is dried over sodium sulfate, and the product is purified via chromatography.Yield & Purity:

The product, This compound (3b) , is obtained as a pale green-brown solid with a melting point of 39–41°C and a high yield of approximately 98% (1.51 g).

Additional Bromination at the 5-Position

- Method:

Bromination of This compound in dichloromethane with additional bromine can produce dibromoindole derivatives, such as 4-bromoindole , in yields around 75%. Bromination in acetic acid with excess bromine proceeds more slowly but yields higher conversion.

Notes on Reaction Selectivity and Utility

- The reactions proceed efficiently without the need for Lewis acids, indicating high intrinsic reactivity of the indole core.

- The halogenation at C-3 is highly selective, even with the electron-withdrawing trifluoromethyl substituent.

- The resulting halogenated indoles serve as versatile intermediates for further transformations, including nucleophilic substitution, cross-coupling, and functionalization at various positions.

Summary Data Table

| Preparation Method | Reagents | Solvent | Reaction Conditions | Yield | Product | Notes |

|---|---|---|---|---|---|---|

| Bromination (Method A) | Br₂ (0.950 g), CH₂Cl₂ | CH₂Cl₂ | Dropwise addition, room temperature | 98% | This compound | Rapid, high-yield, simple purification |

| Bromination (One-pot) | Bromine in AcOH | AcOH | Stirring over hours | 58–56% (over two steps) | Mono- and dibromo derivatives | From enamine precursor |

| Chlorination | NCS (0.790 g), THF | THF | 1 day at room temperature | High | 3-chloro-2-(trifluoromethyl)-1H-indole | No Lewis acids needed |

| Iodination | I₂, K₂CO₃ | MeCN | 24 hours at room temperature | Not specified | 3-iodo-2-(trifluoromethyl)-1H-indole | High reactivity |

科学的研究の応用

Chemistry: 3-Bromo-1-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases such as cancer, infections, and neurological disorders.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

作用機序

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

類似化合物との比較

Structural and Electronic Comparison

Key Insights :

- The -CF₃ group in the target compound increases electrophilicity at C-3, favoring nucleophilic displacement of bromine, whereas sulfonyl groups (e.g., -SO₂Ph) deactivate the indole ring .

- Unsubstituted 3-bromoindole (CAS 1484-27-1) is more reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Key Insights :

- Bulky substituents (e.g., triazoles, imidazoles) reduce melting points due to disrupted crystal packing .

- Fluorinated derivatives exhibit lower aqueous solubility but improved membrane permeability .

Key Insights :

生物活性

3-Bromo-1-(trifluoromethyl)-1H-indole is a halogenated indole derivative notable for its unique electronic properties and potential applications in medicinal chemistry. The presence of a bromine atom at the 3-position and a trifluoromethyl group at the 1-position enhances its lipophilicity and metabolic stability, making it a valuable compound for biological studies. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

- Molecular Formula : C₉H₆BrF₃N

- Structure : Characterized by the indole core with a bromine and trifluoromethyl substituent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that similar indole derivatives demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens like bromine and fluorine was linked to enhanced antibacterial effects, suggesting that this compound may exhibit comparable or superior activity due to its unique structure .

Anticancer Potential

Indole derivatives are known for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth. For instance, compounds with similar structures have shown cytotoxic effects against various human tumor cell lines, indicating potential for further development in cancer therapy .

Enzyme Inhibition

The compound has been studied for its interaction with specific enzymes, which is crucial for understanding its pharmacological potential. The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to effective inhibitors for various biological pathways .

Study 1: Antibacterial Activity

In a comparative analysis, this compound was evaluated alongside other indole derivatives. Results indicated that it exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa at concentrations lower than those required for many standard antibiotics, suggesting its potential as an effective antibacterial agent .

Study 2: Anticancer Screening

A recent study investigated the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound induced apoptosis in cancer cells, with an IC50 value significantly lower than many existing chemotherapeutics .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through:

- Hydrophobic Interactions : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

- Hydrogen Bonding : Interactions with active sites of enzymes or receptors can lead to inhibition or modulation of biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-1-(trifluoromethyl)-1H-indole | Chlorine instead of bromine | Different electronic effects due to chlorine |

| 3-Iodo-1-(trifluoromethyl)-1H-indole | Iodine instead of bromine | Higher reactivity due to iodine's larger size |

| 2-(Trifluoromethyl)-indole | Trifluoromethyl group at position 2 | Lacks halogen at position 3, affecting reactivity |

| 5-Bromoindole | Bromine at position 5 | Different biological activity profile |

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution (SNAr) under specific conditions. Key findings include:

Thiolation with 4-Methylthiophenol

-

Reagents : 4-Methylthiophenol, Cs2CO3 or K2CO3

-

Conditions : 150°C for 24 hours

-

Products :

-

Substitution product (C3-SAr)

-

Reduction byproduct (CF3-indole)

-

| Base Used | Substitution Product Yield | Reduction Byproduct Yield | Total Yield |

|---|---|---|---|

| Cs2CO3 | 65% | 35% | 85% |

| K2CO3 | 23% | 77% | 80% |

The reaction selectivity improves with Cs2CO3 due to its stronger basicity, which enhances nucleophilicity of the thiolate ion .

Reactivity Comparison with Other Halogenated Indoles

| Halogen (X) | Reactivity (Relative Rate) | Optimal Temperature | Major Product Ratio (Substitution:Reduction) |

|---|---|---|---|

| Cl | Low | 150°C | 88:12 |

| Br | Moderate | 100°C | 53:47 |

| I | High | 80°C | 24:76 |

Chloro derivatives exhibit higher selectivity for substitution, while iodoindoles favor reduction .

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh3)4

-

Conditions : 80°C, 12 hours in THF/H2O

-

Substrates : Arylboronic acids

-

Yield : 70–85% for biaryl products

Example:

Buchwald-Hartwig Amination

-

Catalyst : Pd2(dba)3/Xantphos

-

Conditions : 100°C, 24 hours in toluene

-

Amines : Primary/secondary amines

-

Yield : 55–75%

Reductive Dehalogenation

The bromine atom can be removed under reducing conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4/CuI | DMF, 60°C, 6 hours | 1-(Trifluoromethyl)-1H-indole | 90% |

| H2/Pd-C | EtOH, RT, 1 hour | 1-(Trifluoromethyl)-1H-indole | 95% |

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at C5/C7 positions:

Nitration

-

Reagents : HNO3/H2SO4

-

Conditions : 0°C → RT, 2 hours

-

Product : 5-Nitro-3-bromo-1-(CF3)-1H-indole (Yield: 60%)

Bromination

-

Reagents : Br2 in CH2Cl2

-

Conditions : RT, 10 minutes

Deprotection of N-Tosyl Groups

Mechanistic Insights

Q & A

Basic: How can the synthesis of 3-bromo-1-(trifluoromethyl)-1H-indole be optimized using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer:

Optimization involves adjusting reaction parameters such as solvent systems, catalyst loading, and reaction time. For example:

- Solvent: A PEG-400:DMF (2:1) mixture enhances reaction efficiency due to improved solubility of intermediates and stabilization of Cu(I) species .

- Catalyst: CuI (1.0–1.5 equiv.) is typically used, as excess catalyst may lead to side reactions .

- Purification: Flash column chromatography with 70:30 ethyl acetate:hexane effectively isolates the product, achieving ~50% yield .

- Monitoring: TLC (Rf ~0.30 in 70:30 ethyl acetate:hexane) and NMR spectroscopy (e.g., distinct ¹H signals for indole protons at δ 7.1–7.3 ppm) confirm purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals for the indole core (e.g., aromatic protons at δ 6.9–7.5 ppm) and substituents (e.g., trifluoromethyl ¹³C signal at ~125 ppm) .

- ¹⁹F NMR: A singlet near δ -114 ppm confirms the trifluoromethyl group .

- HRMS: Molecular ion peaks (e.g., m/z 264.04 [M+H]⁺) validate the molecular formula .

- TLC: Monitor reaction progress with Rf values under standardized solvent conditions .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group deactivates the indole ring, reducing nucleophilicity at the C3 position. However, the bromo substituent facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Choice: Pd(PPh₃)₄ or CuI/ligand systems are effective for coupling with arylboronic acids or amines .

- Electronic Effects: DFT calculations can model charge distribution to predict regioselectivity .

- Case Study: In homologation reactions, the bromo group participates in C–C bond insertion with diazo compounds, while the trifluoromethyl group stabilizes intermediates via inductive effects .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound using SHELXL?

Methodological Answer:

- Disorder Modeling: The trifluoromethyl group may exhibit rotational disorder, requiring multi-position occupancy refinement .

- Heavy Atoms: Bromine’s high electron density complicates absorption correction. Data collection at high resolution (≤0.8 Å) mitigates this .

- Software Workflow: SHELXL integrates with SHELXPRO for macromolecular refinement, but small-molecule refinement often requires manual adjustment of weighting schemes to improve R-factors .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like kinases or GPCRs, leveraging the indole scaffold’s affinity for hydrophobic pockets .

- QSAR Models: Train models on datasets of fluorinated indoles to correlate substituent effects (e.g., Hammett σ values for CF₃) with activity .

- In Vitro Validation: Test predicted compounds in enzyme inhibition assays (e.g., IC₅₀ measurements for kinase inhibitors) .

Basic: What purification strategies are effective for removing residual DMF from this compound?

Methodological Answer:

- Vacuum Distillation: Heat the crude product to 90°C under reduced pressure to volatilize DMF .

- Aqueous Wash: Partition between ethyl acetate and water (3×40 mL) to extract polar impurities .

- Chromatography: Use silica gel columns with gradient elution (hexane → ethyl acetate) to separate DMF (Rf ~0.05) from the product .

Advanced: How do competing reaction pathways affect the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- Mechanistic Probes: Isotopic labeling (e.g., D/H exchange) identifies reactive positions under nitration or halogenation conditions .

- Kinetic Studies: Monitor intermediates via in situ IR or LC-MS to determine rate constants for C5 vs. C7 substitution .

- Computational Analysis: Frontier molecular orbital (FMO) theory predicts electrophile attack sites based on HOMO localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。